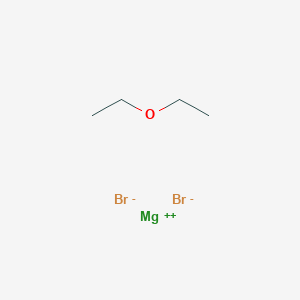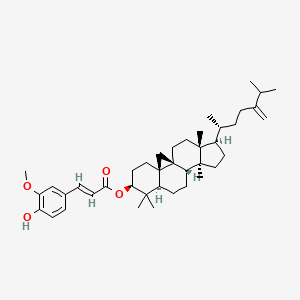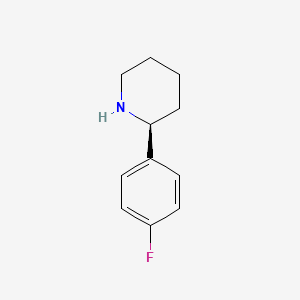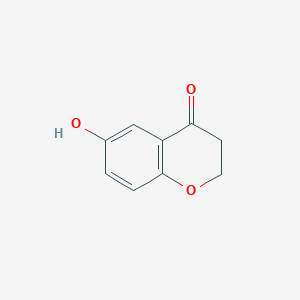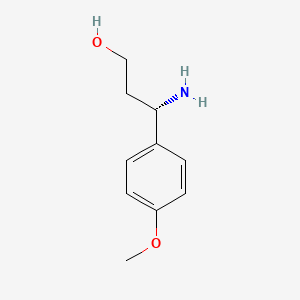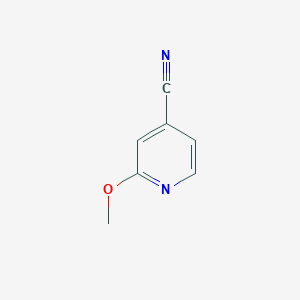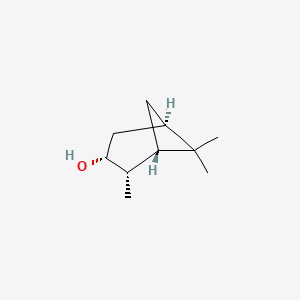
六乙烯基二硅氧烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexavinyldisiloxane is an organosilicon compound with the molecular formula ( \text{C}{12}\text{H}{18}\text{OSi}_2 ). It is characterized by the presence of six vinyl groups attached to a disiloxane backbone. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including polymer chemistry and materials science.
科学研究应用
Hexavinyldisiloxane has a wide range of applications in scientific research:
-
Polymer Chemistry: : It is used as a monomer in the synthesis of siloxane polymers with trivinylsilyl end groups. These polymers are utilized in coatings and cold-setting compositions for dental use .
-
Materials Science: : Hexavinyldisiloxane is employed in the production of advanced materials with unique mechanical and chemical properties. It is used in the development of flexible and durable coatings.
-
Biology and Medicine: : In biomedical research, hexavinyldisiloxane is used in the synthesis of biocompatible materials for medical devices and implants.
-
Industry: : It is used in the production of silicone-based products, including sealants, adhesives, and lubricants.
作用机制
Target of Action
Hexavinyldisiloxane is a type of organodisiloxane, a class of compounds that are primarily involved in various chemical reactions . The primary targets of Hexavinyldisiloxane are the reactants in these chemical processes, such as vinyl chloride and magnesium .
Mode of Action
Hexavinyldisiloxane interacts with its targets through a process known as vinylation . In this process, Hexavinyldisiloxane is formed in the reaction of hexaethoxydisiloxane with vinyl chloride and magnesium in the presence of copper (II) salts as an alkylation catalyst .
Biochemical Pathways
It is known that the compound plays a role in the vinylation of silanes and disiloxanes . This process can lead to various downstream effects, depending on the specific reactants and conditions involved.
Result of Action
The primary result of Hexavinyldisiloxane’s action is the formation of new compounds through the process of vinylation . For example, it has been shown that Hexavinyldisiloxane can be formed with a yield of up to 85% in the reaction of hexaethoxydisiloxane with vinyl chloride and magnesium .
Action Environment
The action, efficacy, and stability of Hexavinyldisiloxane can be influenced by various environmental factors. For instance, the presence of copper (II) salts has been shown to act as an alkylation catalyst in the formation of Hexavinyldisiloxane . Additionally, the temperature of the reaction environment can also impact the formation of Hexavinyldisiloxane .
准备方法
Hexavinyldisiloxane can be synthesized through several methods:
-
Vinylation of Silanes and Disiloxanes: : One common method involves the reaction of hexaethoxydisiloxane with vinyl chloride and magnesium in the presence of copper(II) salts as an alkylation catalyst. This reaction yields hexavinyldisiloxane with a yield of up to 85% .
-
Alternative Synthetic Routes: : Another method involves the reaction of trivinylsilane with sodium hydroxide at elevated temperatures. This method can achieve a yield of up to 98% .
化学反应分析
Hexavinyldisiloxane undergoes various chemical reactions, including:
-
Oxidation: : Hexavinyldisiloxane can be oxidized to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
-
Hydrosilylation: : This reaction involves the addition of silicon-hydrogen bonds to the vinyl groups in hexavinyldisiloxane. Platinum-based catalysts, such as Karstedt’s catalyst, are commonly used in this reaction.
-
Substitution: : Hexavinyldisiloxane can undergo substitution reactions where the vinyl groups are replaced by other functional groups. This can be achieved using various reagents, including halogens and organometallic compounds.
相似化合物的比较
Hexavinyldisiloxane can be compared with other similar compounds, such as:
-
Tetravinylsilane: : This compound has four vinyl groups attached to a silicon atom. It is less reactive compared to hexavinyldisiloxane due to the lower number of vinyl groups.
-
Trivinylsilane: : With three vinyl groups, trivinylsilane is another related compound. It is used in similar applications but offers different reactivity and properties.
-
Hexaphenyldisiloxane: : This compound has six phenyl groups instead of vinyl groups. It exhibits different chemical properties and applications due to the presence of aromatic rings.
Hexavinyldisiloxane stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
tris(ethenyl)-tris(ethenyl)silyloxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJPWUZGPMLVDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)O[Si](C=C)(C=C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430806 |
Source


|
| Record name | HEXAVINYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75144-60-4 |
Source


|
| Record name | 1,1,1,3,3,3-Hexaethenyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75144-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HEXAVINYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

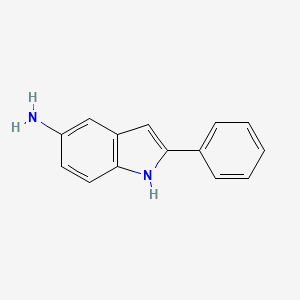
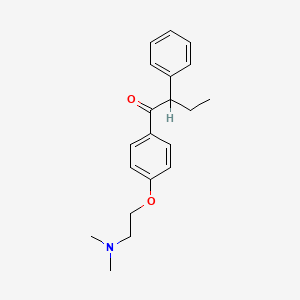
![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)
